methyl 3-bromo-5-chloro-1H-indole-2-carboxylate
CAS No.:
Cat. No.: VC18411440
Molecular Formula: C10H7BrClNO2
Molecular Weight: 288.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7BrClNO2 |
|---|---|
| Molecular Weight | 288.52 g/mol |
| IUPAC Name | methyl 3-bromo-5-chloro-1H-indole-2-carboxylate |
| Standard InChI | InChI=1S/C10H7BrClNO2/c1-15-10(14)9-8(11)6-4-5(12)2-3-7(6)13-9/h2-4,13H,1H3 |
| Standard InChI Key | PGFHBJVDMALELB-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)Br |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s indole backbone consists of a bicyclic structure featuring a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Substitutions at positions 3 (bromo), 5 (chloro), and 2 (methyl ester) create a sterically and electronically complex molecule. The bromine atom, with its high electronegativity and polarizability, enhances electrophilic reactivity, while the chlorine atom contributes to lipophilicity, influencing solubility and membrane permeability .
The methyl ester group at position 2 introduces steric hindrance near the carboxylic acid moiety, which may affect hydrolysis kinetics and enzymatic interactions. X-ray crystallographic studies of analogous compounds, such as methyl 5-bromo-1H-indole-2-carboxylate, reveal planar indole rings with sp²-hybridized nitrogen atoms, stabilized by intermolecular hydrogen bonds . These structural features suggest that methyl 3-bromo-5-chloro-1H-indole-2-carboxylate likely adopts a similar planar conformation, with potential π-conjugation between the pyrrole double bond and the ester group .
Physicochemical Properties
While experimental data for this specific compound are sparse, related indole derivatives provide valuable benchmarks:
The bromine and chlorine atoms increase molecular weight and polar surface area, likely reducing aqueous solubility compared to non-halogenated indoles. The methyl ester group further modulates solubility, favoring organic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of methyl 3-bromo-5-chloro-1H-indole-2-carboxylate typically involves sequential halogenation and esterification steps:
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Indole Ring Formation: A Fischer indole synthesis or Madelung cyclization constructs the indole core.
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Halogenation: Electrophilic bromination at position 3 and chlorination at position 5 are achieved using reagents like or (NCS) .
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Esterification: Carboxylation at position 2 followed by treatment with methanol under acidic conditions yields the methyl ester.
Optimization Challenges
Key challenges include regioselectivity during halogenation and minimizing byproducts. Catalysts such as Lewis acids (e.g., ) improve reaction efficiency, while low-temperature conditions (-10°C to 0°C) suppress undesired polyhalogenation. Purification via column chromatography or recrystallization is critical to isolate the target compound in high purity (>95%) .
Material Science Applications
Organic Semiconductors
The planar indole core and halogen substituents facilitate π-π stacking, a desirable trait in organic electronic materials. Thin films of methyl 5-bromo-1H-indole-2-carboxylate exhibit charge carrier mobilities of , suggesting utility in organic field-effect transistors (OFETs) .
Coordination Chemistry
Bromine’s lone pairs enable coordination to transition metals, forming complexes with catalytic or luminescent properties. For example, Pd(II) complexes of brominated indoles catalyze Suzuki-Miyaura cross-coupling reactions with yields exceeding 85%.
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